molecular formula C8H18O B8253612 (2S)-2-ethylhexan-1-ol

(2S)-2-ethylhexan-1-ol

Cat. No.: B8253612
M. Wt: 130.23 g/mol
InChI Key: YIWUKEYIRIRTPP-QMMMGPOBSA-N
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Description

(2S)-2-ethylhexan-1-ol is a chiral secondary alcohol with the molecular formula C₈H₁₈O. It is an enantiomer of 2-ethylhexanol (CAS 104-76-7), a compound widely used in industrial applications such as plasticizers, surfactants, and solvents . The (S)-enantiomer is distinguished by its stereospecificity, which can influence its biological activity and interactions in chiral environments. Key physicochemical properties include:

  • Molecular weight: 130.23 g/mol
  • Boiling point: 183–186°C
  • Density: 0.833 g/cm³
  • Solubility: Miscible with organic solvents; immiscible with water .
  • Odor: Mild, contributing to its use in fragrances and flavorings .

This compound is identified as a volatile organic compound (VOC) in biological contexts, serving as a biomarker for diseases like prostate cancer and malaria , and is present in agricultural products such as soybeans and raw milk .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-ethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-ethylhexanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of 2-ethylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The hydrogenation reaction converts the aldehyde group to an alcohol group, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-ethylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form 2-ethylhexane using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products

    Oxidation: 2-ethylhexanoic acid.

    Reduction: 2-ethylhexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

Plasticizers

  • Di(2-ethylhexyl) phthalate (DEHP) : One of the most prominent uses of (2S)-2-ethylhexan-1-ol is as a precursor for producing DEHP, which is widely used as a plasticizer in polyvinyl chloride (PVC) products. DEHP enhances the flexibility and durability of PVC, making it suitable for various applications, including flooring, medical devices, and packaging materials .

Lubricants and Emollients

  • The compound's branching structure inhibits crystallization, which is beneficial in producing lubricants that require low viscosity and reduced freezing points. Its esters are used in formulations that demand emollient properties, such as cosmetics and personal care products .

Solvents

  • This compound is utilized as a low volatility solvent in various chemical processes. Its ability to dissolve a wide range of substances makes it valuable in coatings, adhesives, and sealants .

Agricultural Uses

Pesticide Formulations

  • In agriculture, this compound is employed as an inert ingredient in pesticide formulations. It acts as a solvent or co-solvent and enhances the efficacy of active ingredients by improving their dispersion and stability .

Food and Beverage Industry

Flavoring Agent

  • The compound is also recognized for its use as a flavor volatile in food products. It can impart specific flavors to beverages and food items, although its application must adhere to regulatory guidelines set by food safety authorities .

Health and Safety Considerations

While this compound has numerous applications, its safety profile has been extensively studied. The compound exhibits low acute toxicity through oral and dermal routes but can cause irritation to skin and eyes. Long-term exposure studies have indicated no significant carcinogenic risk in animal models . Regulatory bodies like the EPA have established acceptable daily intake levels based on toxicological assessments to ensure consumer safety .

Environmental Impact

Indoor Air Quality

  • Studies have identified this compound as a potential indoor air pollutant, contributing to "sick building syndrome" due to its presence in various indoor environments. Monitoring its concentration is essential to mitigate health risks associated with prolonged exposure .

Research and Development

Ongoing research continues to explore new applications for this compound, particularly in the fields of green chemistry and sustainable materials. Its role as an intermediate in producing biodegradable plastics and eco-friendly solvents is gaining attention among researchers aiming to reduce environmental footprints .

Case Studies

Application AreaCase Study ReferenceFindings
Plasticizers DEHP production from this compound improves PVC flexibility.
Pesticide Formulations Enhanced efficacy of pesticides when formulated with (2S)-2EHA.
Indoor Air Quality Identified as a contributor to indoor air pollution; health implications noted.

Mechanism of Action

The mechanism of action of (2S)-2-ethylhexan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl group of the compound is crucial for its reactivity, allowing it to participate in hydrogen bonding and other interactions that facilitate its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Racemic 2-Ethylhexanol (CAS 104-76-7)

While (2S)-2-ethylhexan-1-ol is a single enantiomer, the racemic mixture (containing both R and S forms) is more commonly used industrially. Key differences include:

  • Stereospecificity : The (S)-enantiomer may exhibit distinct biological interactions, such as altered enzymatic binding or metabolic pathways, compared to the racemic form .
  • Applications: The racemic mixture is preferred in non-chiral applications like plasticizer production, whereas the enantiopure form is critical in pharmaceuticals or chiral catalysis .

Dodecan-1-ol (C₁₂H₂₆O)

A linear primary alcohol with a longer alkyl chain:

  • Molecular weight : 186.34 g/mol (vs. 130.23 for this compound).
  • Boiling point : ~259°C (significantly higher due to increased chain length).
  • Applications : Primarily used in surfactants and lubricants, contrasting with the branched this compound’s role in fragrances and solvents .

2-Hexen-1-ol (C₆H₁₂O)

An unsaturated alcohol with a double bond:

  • Molecular weight : 100.16 g/mol.
  • Reactivity : The double bond in 2-hexen-1-ol enhances its susceptibility to oxidation and polymerization, unlike the saturated this compound .
  • Odor profile : 2-Hexen-1-ol has a grassy, green aroma, making it valuable in flavorings, whereas this compound’s mild odor suits broader industrial uses .

Volatility and Biomarker Potential

This compound is more volatile than dodecan-1-ol due to its shorter carbon chain, enabling its detection in human breath and urine as a disease biomarker . In contrast, dodecan-1-ol’s low volatility limits its presence in VOCs.

Industrial Utility

Branched alcohols like this compound exhibit lower melting points and better solvent compatibility compared to linear analogs (e.g., dodecan-1-ol), making them preferable in coatings and adhesives .

Q & A

Basic Research Questions

Q. What are the key analytical methods for structural characterization of (2S)-2-ethylhexan-1-ol, and how can researchers ensure reproducibility?

  • Methods :

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, focusing on coupling constants and splitting patterns to confirm the (2S) configuration .
  • Infrared (IR) Spectroscopy : Identify hydroxyl (O–H) and alkyl chain vibrations (C–H stretches) .
  • Mass Spectrometry (MS) : Confirm molecular weight (130.23 g/mol) and fragmentation patterns .
    • Reproducibility : Document solvent purity, instrument calibration parameters, and sample preparation steps in the "Experimental" section, adhering to guidelines for detailed methodology .

Q. How can researchers validate the enantiomeric purity of this compound in synthetic batches?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures .
  • Optical Rotation : Measure specific rotation ([α]D_D) and cross-reference with literature values (e.g., PubChem data) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity profiles of this compound?

  • Data Reconciliation :

  • Compare REACH consortium reports (e.g., EC50_{50} values for aquatic toxicity) with recent in vitro assays .
  • Perform dose-response studies in mammalian cell lines (e.g., HepG2) to assess hepatotoxicity, accounting for metabolic activation .
    • Confounding Factors : Evaluate solvent interactions (e.g., propoxylated derivatives) that may alter bioavailability .

Q. How does the stereochemistry of this compound influence its role in asymmetric catalysis?

  • Case Study :

  • Chiral Ligand Synthesis : The (2S) configuration enhances enantioselectivity in palladium-catalyzed cross-couplings. For example, use in Suzuki-Miyaura reactions with aryl halides .
  • Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to favor formation of (S)-enantiomers in esterification reactions .
    • Data Table :
Reaction TypeCatalyst SystemEnantiomeric Excess (ee)Reference
Suzuki-MiyauraPd/(S)-BINAP92%
EsterificationLipase B (CAL-B)85%

Q. What advanced computational methods predict the physicochemical properties of this compound?

  • Molecular Dynamics (MD) : Simulate solubility parameters in non-polar solvents (e.g., logP = 2.8) .
  • Density Functional Theory (DFT) : Calculate vibrational frequencies and compare with experimental IR data to validate force fields .

Q. Methodological Best Practices

  • Experimental Design :
    • Include control groups (e.g., racemic mixtures) in enantioselectivity studies to isolate stereochemical effects .
    • Use high-purity reagents (>99%) and inert atmospheres (N2_2/Ar) for synthetic steps to minimize byproducts .
  • Data Reporting :
    • Adopt IUPAC nomenclature and CAS numbering (104-76-7) for consistency in publications .
    • Deposit raw spectral data (NMR, MS) in open-access repositories (e.g., PubChem) for peer validation .

Properties

IUPAC Name

(2S)-2-ethylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWUKEYIRIRTPP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5 L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Subsequently, there were introduced into a four neck flask of the same type as used above 120 g of the aromatic polymer obtained above, 100 g of methylisobutyl ketone, 200 g of toluene, and 0.04 g of 2-ethylhexanol-modified chloroplatinic acid, followed by azeotropic dehydration for 1 hour. Thereafter, 80 g of organopolysiloxanes indicated in Table 1 were, respectively, dropped at a refluxing temperature in 30 minutes and agitated for reaction at the same temperature for 4 hours. The resulting product was washed with water and the solvent was distilled off under reduced pressure to obtain reaction products (copolymers I, II, and III).
[Compound]
Name
aromatic polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 4 l reaction vessel equipped with a stirrer, dropping funnel, thermometer and reflux condenser, 74.7 g of polycaprolactone (Capa 212 from Solvay, molar mass=1000 g/mol, OH number=113 mg KOH/g), 26.35 g of 1,2-ethanediol, 69.66 g of hydroxyethyl acrylate, 26.8 g of dimethylolpropionic acid, 0.088 g of 2,6-di-t-butyl-4-methylphenol and 0.047 g of hydroquinone monomethyl ether were stirred at a bath temperature of 75° C. Over the course of 60 minutes, 231.8 g of allophanate-modified polyisocyanate formed from hexamethylene 1,6-diisocyanate and 2-ethylhexanol (NCO content=17.2%, viscosity approximately 300 mPas) and 131 g of bis(4,4′-isocyanatocyclohexyl)methane were added dropwise. When the feed was at an end, 100 g of acetone were metered in. After 90 minutes 0.29 g of dibutyltin dilaurate was added dropwise. At an NCO content of 1.21% the batch was diluted with 201.97 g of acetone and neutralized with 76 g of 10% strength aqueous sodium hydroxide solution. Over the course of 20 minutes, 784.24 g of water were introduced dropwise into the polymer solution with stirring. Thereafter the acetone was distilled off under reduced pressure and the batch was diluted with 157.89 g of water.
[Compound]
Name
polycaprolactone
Quantity
74.7 g
Type
reactant
Reaction Step One
Quantity
69.66 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step One
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
26.35 g
Type
solvent
Reaction Step One
Quantity
231.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

250.4 g of sodium decanolate (sodium salt of decanol) and 27.7 g of 1-decanol are treated at 200° C. with 113 g of tetraethylene glycol monobutyl ether. A clear solution has formed within 10 minutes. 142 g of high-naphthene neutral oil is added at 140° C., and the mixture is cooled to room temperature with stirring. The mixture which can be poured easily at 25° C. has the composition:
Quantity
250.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
naphthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

350.0 g (1.47 gram equivalent) of the IPDI uretdione polyisocyanate from Example 1, which had a 19.2% content of uretdione groups after hot titration, was put in first under dry nitrogen and heated to 80° C. A mixture of 176.0 g (0.88 gram equivalent) of a commercial ε-caprolactone polyesterdiol started on 1.4 butanediol, with an OH number of 280 mg KOH/g (Capa 203, produced by Solvay), 19.8 g (0.44 gram equivalent) of 1,4-butanediol and 19.5 g (0.15 gram equivalent) of 2-ethyl-1-hexanol was added within 30 minutes and agitated at a maximum reaction temperature of 100° C. until the NCO content of the mixture had dropped to a value of 0.8% after about 4 hours. The melt was poured onto a metal sheet to cool it and a polyaddition compound, containing uretdione groups and appropriate for cross-linking coating powders, was obtained in the form of a solid, colorless resin. The product had the following properties:
[Compound]
Name
IPDI uretdione polyisocyanate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
280 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
(2S)-2-ethylhexan-1-ol
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
(2S)-2-ethylhexan-1-ol
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
(2S)-2-ethylhexan-1-ol
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
(2S)-2-ethylhexan-1-ol
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
(2S)-2-ethylhexan-1-ol
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
(2S)-2-ethylhexan-1-ol

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